molecular formula C9H9N3 B3184429 Isoquinoline-5,8-diamine CAS No. 1127-49-7

Isoquinoline-5,8-diamine

Cat. No.: B3184429
CAS No.: 1127-49-7
M. Wt: 159.19 g/mol
InChI Key: UEYXZMIZYXYAJN-UHFFFAOYSA-N
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Description

Isoquinoline-5,8-diamine is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a structural isomer of quinoline this compound contains two amino groups attached to the 5th and 8th positions of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-5,8-diamine can be synthesized through several methods. One common approach involves the reduction of nitroisoquinoline derivatives. For example, 5,8-dinitroisoquinoline can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound . Another method involves the cyclization of appropriate precursors under acidic conditions, followed by amination reactions to introduce the amino groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through recrystallization, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-5,8-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino groups or the isoquinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized isoquinoline derivatives .

Scientific Research Applications

Isoquinoline-5,8-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of isoquinoline-5,8-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of amino groups at the 5th and 8th positions, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

isoquinoline-5,8-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYXZMIZYXYAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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